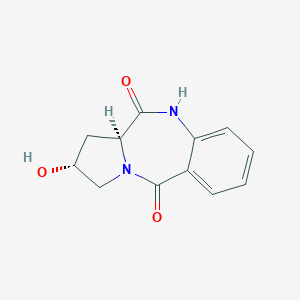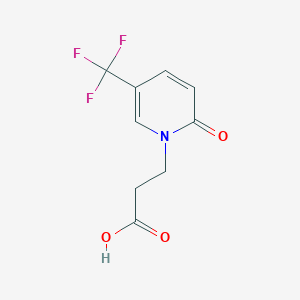
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (3-OTPPA) is a novel organic compound that has recently been gaining traction in the scientific community due to its unique properties and potential applications. 3-OTPPA is a trifluoromethylated pyridin-2-one derivative that has been found to possess a variety of interesting properties, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities. 3-OTPPA has been found to be effective in a variety of laboratory experiments and has been used in several scientific studies.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties similar to the trifluoromethyl group in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, are widely used in industrial and commercial applications. Their environmental degradation, particularly through microbial pathways, is crucial for understanding their environmental fate and effects. Studies have focused on the microbial degradation of these chemicals into perfluoroalkyl acids, highlighting the importance of evaluating environmental biodegradability through laboratory investigations (Liu & Avendaño, 2013).
Spectroscopic Studies on Acidity
The acidity of catalysts, such as zeolites, has been studied using nuclear magnetic resonance (NMR), which can be relevant to understanding the interactions and reactivity of chemicals like this compound. Such research provides insights into the quantitative measurement of proton concentration and the microdynamics of acidic protons, offering a basis for catalyst design and application (Pfeifer et al., 1985).
Environmental and Health Risks of Fluorinated Compounds
The persistence, bioaccumulation, and toxicity of fluorinated compounds, including those similar to this compound, have been critically reviewed. These studies compare the bioaccumulation potential of perfluorinated carboxylates and sulfonates, shedding light on the environmental and health implications of these chemicals (Conder et al., 2008).
Biotechnological Applications
Research has also explored the use of chemicals with structures similar to this compound in biotechnological applications, such as the production of poly-D-3-hydroxybutyrate from CO2. This demonstrates the potential of utilizing such chemicals in green chemistry and biotechnology for sustainable materials production (Ishizaki et al., 2001).
Pharmacological Review of Related Compounds
While excluding specific information on drug use and side effects, it is worth noting that compounds with functional groups similar to those in this compound have been the subject of pharmacological reviews. These reviews call for further research into the bioactivities and potential therapeutic applications of such compounds, emphasizing their significance in medicinal chemistry (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNXVYFHRXGORP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371826 |
Source


|
| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-72-2 |
Source


|
| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

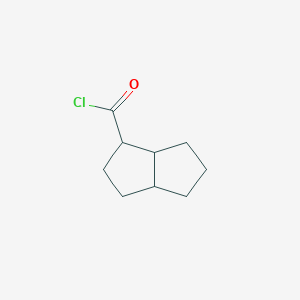
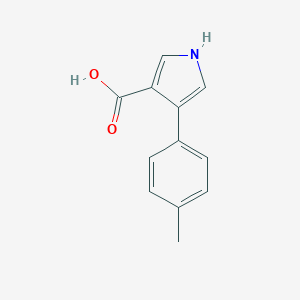
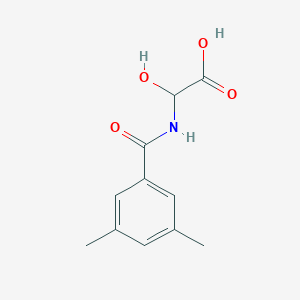
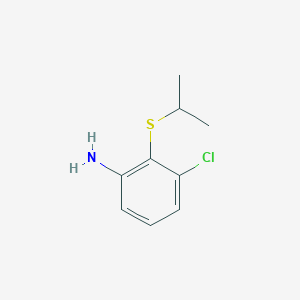

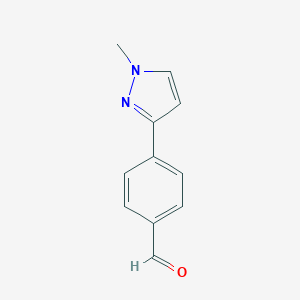
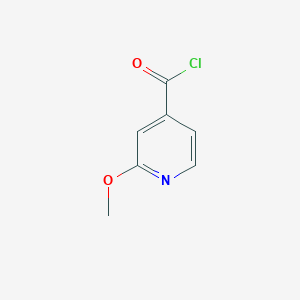
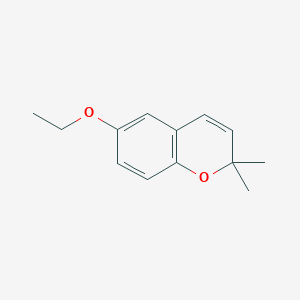
![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)




